molecular formula C12H13BrO2 B3214012 Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate CAS No. 1132943-97-5

Methyl 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylate

Cat. No. B3214012
Key on ui cas rn: 1132943-97-5
M. Wt: 269.13
InChI Key: SERVUJOTRAMXJZ-UHFFFAOYSA-N
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Patent
US08592426B2

Procedure details

A solution of (rac)-5-bromo-1-methyl-indan-1-carboxylic acid methyl ester (1.318 g, 4.9 mmol) and potassium trimethylsilanolate (3.14 g, 24.5 mmol) in dry THF (25 ml) was stirred at reflux for 1 h. The reaction mixture was allowed to cool to room temperature, water was added and the mixture was extracted two times with tert-butyl methylether. The pH of the aqueous layer was carefully adjusted to 3 by addition of 1N HCl and the aqueous layer was extracted two times with EtOAc. The combined EtOAc-layers were washed with brine, dried with Na2SO4 and evaporated. Toluene was added to the remaining residue and it was evaporated to remove water. The title compound was obtained as light yellow solid (1.204 g, 96%). MS: 252.7 [M−H]−.
Quantity
1.318 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
96%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH3:15])[C:13]2[C:8](=[CH:9][C:10]([Br:14])=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)=[O:4].C[Si](C)(C)[O-].[K+].O>C1COCC1>[Br:14][C:10]1[CH:9]=[C:8]2[C:13](=[CH:12][CH:11]=1)[C:5]([CH3:15])([C:3]([OH:4])=[O:2])[CH2:6][CH2:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.318 g
Type
reactant
Smiles
COC(=O)C1(CCC2=CC(=CC=C12)Br)C
Name
potassium trimethylsilanolate
Quantity
3.14 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted two times with tert-butyl methylether
ADDITION
Type
ADDITION
Details
The pH of the aqueous layer was carefully adjusted to 3 by addition of 1N HCl
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two times with EtOAc
WASH
Type
WASH
Details
The combined EtOAc-layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Toluene was added to the remaining residue and it
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
to remove water

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCC(C2=CC1)(C(=O)O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.204 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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